2-フルオロ-6-メトキシ-3-メチルフェニルボロン酸

説明

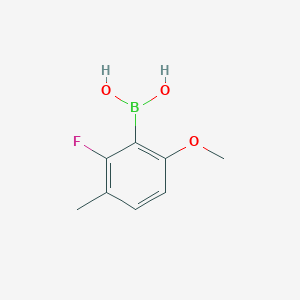

2-Fluoro-6-methoxy-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-6-methoxy-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-methoxy-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2-フルオロ-6-メトキシ-3-メチルフェニルボロン酸:包括的な分析:

GABAA受容体のモジュレーション

この化合物は、GABAA受容体の機能的選択的アロステリックモジュレーターを調製するための反応物として使用されます。 これらのモジュレーターは、てんかん、不安、不眠症などの神経学的疾患の潜在的な治療に重要です .

鈴木クロスカップリング反応

これは、医薬品や農薬を含むさまざまな有機化合物の合成に広く適用されている鈴木クロスカップリング反応における重要な試薬として機能します .

Wee1キナーゼの阻害

研究者は、細胞周期調節とがん治療において重要な役割を果たすチェックポイントキナーゼWee1を標的とする阻害剤の合成に、このボロン酸を使用しています .

ボロン酸エステルの合成

この化合物は、有機合成における貴重な中間体であり、さらなる化学変換に使用できるボロン酸エステルの調製に関与しています .

位置選択的鈴木カップリング

これは、位置選択的鈴木カップリングプロセスで使用されており、特定の置換パターンを持つビアリール化合物の形成を正確に制御できます .

ヒドロキシステロイドデヒドロゲナーゼ阻害剤の開発

このボロン酸は、ステロイドホルモン調節に関連する酵素であり、疾患の潜在的な治療標的である17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1の阻害剤の開発における前駆体です .

軸不斉ビアリールホスホネートの作成

これは、パラジウム錯体によって触媒される不斉鈴木カップリングで使用されており、不斉合成と触媒に用途がある軸不斉ビアリールホスホネートを作成しています .

有機合成における環境への優しさ

この化合物は、その安定性と官能基許容性により、有機合成における環境に優しいプロセスに貢献し、グリーンケミストリーの原則に沿っています .

各アプリケーションは、科学研究および産業アプリケーションにおける2-フルオロ-6-メトキシ-3-メチルフェニルボロン酸の多様性と重要性を示しています。

MilliporeSigma - 2-Fluoro-6-methoxyphenylboronic acid MilliporeSigma - 4-Methoxy-2-methylphenylboronic acid RSC - Selection of boron reagents for Suzuki–Miyaura coupling VWR - 2-Fluoro-6-methoxy-3-methylphenylboronic acid

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-3-methylphenylboronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid . This reaction is widely applied for carbon-carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

The properties of boronic acids can vary widely, and their bioavailability would be influenced by factors such as their stability and reactivity .

Result of Action

The molecular and cellular effects of 2-Fluoro-6-methoxy-3-methylphenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-methoxy-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed can impact the efficiency of these reactions .

生物活性

2-Fluoro-6-methoxy-3-methylphenylboronic acid (CAS: 1451392-12-3) is a specialized boronic acid known for its unique molecular structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring. This compound has garnered attention primarily for its role in organic synthesis, particularly in Suzuki coupling reactions, but its biological activity is an area of emerging interest.

Molecular Characteristics

- Molecular Formula : C8H10BFO3

- Molecular Weight : 183.97 g/mol

The presence of both fluorine and methoxy groups at specific positions on the phenyl ring imparts unique electronic properties that can influence reactivity and selectivity in chemical reactions, including those relevant to biological systems .

Biological Activity Overview

Research into the biological activity of 2-Fluoro-6-methoxy-3-methylphenylboronic acid is limited but suggests potential interactions with various biological targets. The compound's ability to participate in Suzuki coupling indicates it may interact with substrates in biological pathways or systems.

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by forming reversible covalent bonds with active site serine or cysteine residues. This mechanism may extend to 2-Fluoro-6-methoxy-3-methylphenylboronic acid, although specific studies are needed to confirm this.

- Molecular Interactions : The compound may engage in π-π stacking interactions or hydrogen bonding due to the presence of the methoxy and fluorine groups, potentially influencing receptor binding or enzyme activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Fluoro-6-methoxy-3-methylphenylboronic acid, a comparison with structurally similar boronic acids can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylphenylboronic acid | C7H9BO3 | Lacks fluorine; commonly used in Suzuki reactions |

| 4-(Trifluoromethyl)phenylboronic acid | C8H6BF3O3 | Contains trifluoromethyl group; alters reactivity |

| 2-Methoxy-5-methylphenylboronic acid | C9H11BO3 | Different positioning of methoxy and methyl groups |

The unique combination of functional groups in 2-Fluoro-6-methoxy-3-methylphenylboronic acid may enhance its selectivity and potency in biological applications compared to these analogs .

Case Studies and Research Findings

While specific case studies directly involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid are scarce, the following findings from related research provide insights into its potential applications:

- Antitumor Activity : Research on related boronic acids has shown promise in targeting cancer pathways through enzyme inhibition. For example, studies have indicated that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells .

- Neuroprotective Properties : Some boronic acids have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neuroinflammatory pathways could be a potential area for future research involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid .

特性

IUPAC Name |

(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHODPGLYWAVVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234763 | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-12-3 | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。